N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-6-13(18-19)12-4-7-16-8-5-12/h4-8,10H,9,11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFAIOUOWPCIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the reaction of 3-(pyridin-4-yl)-1H-pyrazole with 2-bromoethyl pivalate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is in cancer research. Studies have shown that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated sub-micromolar activity against 13 cancer cell lines, suggesting potential for development as a therapeutic agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The inhibition of CDK2 by similar compounds has shown promise in inducing apoptosis in cancer cells, highlighting the potential therapeutic role of this compound in targeted cancer therapy .
Neuropharmacological Effects
Research indicates that compounds with similar structures may also possess neuropharmacological properties. The inhibition of phosphodiesterase enzymes (PDEs) has been linked to improved cognitive functions and potential treatments for neurodegenerative diseases . The mechanism involves modulation of cyclic nucleotide levels, which could be beneficial in conditions such as schizophrenia and Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the efficacy of a pyrazole-based compound similar to this compound against ovarian cancer cells. The compound was shown to significantly reduce cell viability and induce apoptosis through the activation of specific apoptotic pathways. This case underscores the potential application of this class of compounds in developing new anticancer therapies .
Case Study 2: Inhibition of CDK2
Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives, identifying key modifications that enhance CDK2 inhibition. The findings revealed that certain substitutions on the pyrazole ring led to increased potency and selectivity against CDK2 compared to other kinases. This highlights the importance of chemical modifications in optimizing therapeutic efficacy for cancer treatment .
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Pyrazole vs. Halogen Substituents : The target compound incorporates a pyrazole ring, which introduces additional nitrogen atoms and aromatic character compared to halogenated analogs (e.g., chloro, iodo derivatives in ). This may improve solubility or interactions with polar biological targets.
Molecular Weight : The target compound has a lower molecular weight (~323.36) compared to bulkier derivatives like N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide (412.65), suggesting better pharmacokinetic properties.
Functional Groups : Unlike carboxylic acid or dimethoxymethyl-containing analogs , the target lacks ionizable or sterically demanding groups, which could reduce metabolic instability.
Research Implications and Limitations
- Biological Relevance : While halogenated compounds (e.g., HB180–HB182) may exhibit antimicrobial or anticancer activity due to electronegative substituents , the target’s pyrazole moiety could target kinases or inflammatory pathways.
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 272.35 g/mol. The structure features a pivalamide group linked to a pyridinyl-pyrazole moiety, which is crucial for its biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through:
- Receptor Modulation : It acts as an antagonist at certain receptors, influencing signaling pathways associated with various physiological responses.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in disease processes.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of this compound. It was found to effectively reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The mechanism involved inhibition of the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes .
Structure-Activity Relationship (SAR)
The structure activity relationship studies reveal that modifications to the pivalamide group can significantly affect the biological activity of the compound. For instance:
- Substituent Variations : Altering the substituents on the pyridine ring can enhance receptor binding affinity and selectivity.
- Linker Length : Changes in the ethylene linker between the pyrazole and pivalamide groups influence both potency and pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
